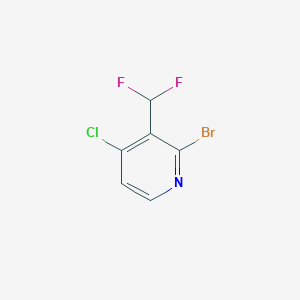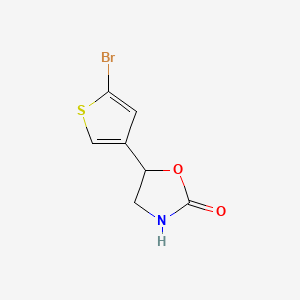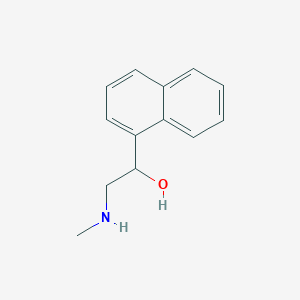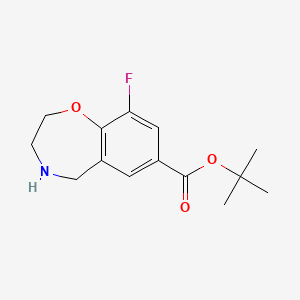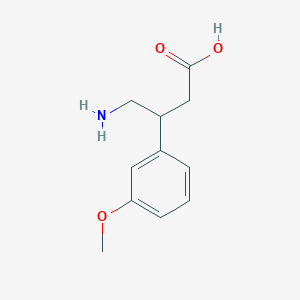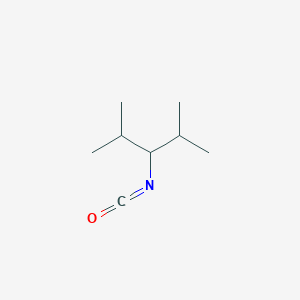
3-Isocyanato-2,4-dimethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocyanates are widely used in various industrial applications, such as the production of polyurethanes, paints, and coatings. This compound is known for its reactivity and versatility in chemical synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Isocyanato-2,4-dimethylpentane can be synthesized through several methods. One common method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates.
Another method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride . This process is efficient and forms dimethyl sulfide as the only byproduct.
Industrial Production Methods
The industrial production of isocyanates, including this compound, predominantly relies on the phosgene process . This method involves the reaction of amines with phosgene to produce isocyanates. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the formation of carbamates through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamates to yield isocyanates .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isocyanato-2,4-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Polymerization: Reacts with diols or polyols to form polyurethanes.
Common Reagents and Conditions
Alcohols and Amines: Used in nucleophilic addition reactions to form urethanes and ureas.
Water: Used in hydrolysis reactions to form amines and carbon dioxide.
Diols and Polyols: Used in polymerization reactions to form polyurethanes.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the reaction with diols or polyols.
Applications De Recherche Scientifique
3-Isocyanato-2,4-dimethylpentane has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its reactivity with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and biomedical materials.
Industry: Widely used in the production of polyurethanes, paints, and coatings.
Mécanisme D'action
The mechanism of action of 3-isocyanato-2,4-dimethylpentane involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water . This reactivity is exploited in the formation of urethanes, ureas, and polyurethanes.
Comparaison Avec Des Composés Similaires
3-Isocyanato-2,4-dimethylpentane can be compared with other isocyanates such as:
Hexamethylene diisocyanate (HDI): Used in the production of non-yellowing polyurethanes.
Isophorone diisocyanate (IPDI): Known for its use in high-performance coatings.
Toluene diisocyanate (TDI): Widely used in the production of flexible polyurethane foams.
Methylenediphenyl diisocyanate (MDI): Used in the production of rigid polyurethane foams.
The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for specialized applications in the production of polyurethanes, paints, and coatings.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
3-isocyanato-2,4-dimethylpentane |
InChI |
InChI=1S/C8H15NO/c1-6(2)8(7(3)4)9-5-10/h6-8H,1-4H3 |
Clé InChI |
OXFZJSOZHUVGQE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


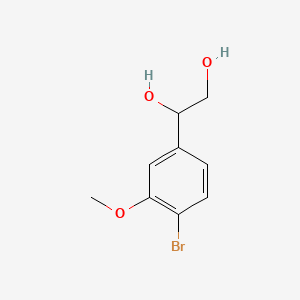
![tert-butyl (1R,5S)-6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15313314.png)
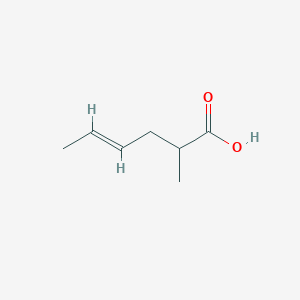
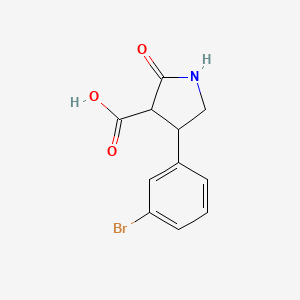
![rac-(3aR,7aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyran-7a-carboxylicacid](/img/structure/B15313339.png)

